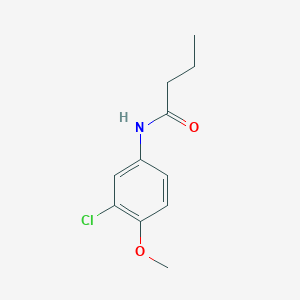![molecular formula C16H17NO7S B245161 (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as DASPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In cardiovascular cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress by increasing antioxidant enzymes. In neuronal cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces neuronal damage by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its potential use in various scientific research applications. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been found to have low toxicity levels, making it a safer option for research studies. However, one limitation of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, including exploring its potential use in combination with other drugs for cancer treatment, investigating its effects on other cardiovascular diseases, and further understanding its mechanism of action in neuronal cells. Additionally, research can be conducted to improve the solubility of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in water, making it easier to use in lab experiments.
In conclusion, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is a promising chemical compound that has potential use in various scientific research applications. Its mechanism of action and biochemical and physiological effects make it an interesting subject for further research. With continued research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid may prove to be a valuable tool in the fight against cancer, cardiovascular disease, and neurological disorders.
Synthesemethoden
The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzenesulfonyl)aniline. This compound is then reacted with sodium hydroxide and 4-chlorophenoxyacetic acid to form (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have potential use in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neuroscience research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Eigenschaften
Molekularformel |
C16H17NO7S |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-7-8-14(23-2)15(9-13)25(20,21)17-11-3-5-12(6-4-11)24-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
VOGLYNZFYACBFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)
![2,3-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245091.png)
![2,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245092.png)
![4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245093.png)
![3-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245094.png)
![2-fluoro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245097.png)
![5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B245098.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B245101.png)